(3AR,9bS)-2-ethoxy-3a,4,5,9b-tetrahydronaphtho[2,1-d]oxazole
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Overview
Description
Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) is a complex organic compound with the molecular formula C14H17NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of naphthoxazole skeletons .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO and other radical initiators.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoxazole derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to interact with specific enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphth[2,1-d]oxazole: A similar compound with different substituents.
Naphth[2,3-d]isoxazole: Another related compound with distinct structural features.
Uniqueness
Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
168628-57-7 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(3aR,9bS)-2-ethoxy-3a,4,5,9b-tetrahydrobenzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C13H15NO2/c1-2-15-13-14-11-8-7-9-5-3-4-6-10(9)12(11)16-13/h3-6,11-12H,2,7-8H2,1H3/t11-,12+/m1/s1 |
InChI Key |
IKMHCQKPLZKSQK-NEPJUHHUSA-N |
SMILES |
CCOC1=NC2CCC3=CC=CC=C3C2O1 |
Isomeric SMILES |
CCOC1=N[C@@H]2CCC3=CC=CC=C3[C@@H]2O1 |
Canonical SMILES |
CCOC1=NC2CCC3=CC=CC=C3C2O1 |
Synonyms |
Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis- (9CI) |
Origin of Product |
United States |
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